1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol is a complex organic compound characterized by the presence of a cyclopropyl group, an oxadiazole ring, and a cyclohexanol moiety. This compound has garnered attention in various fields of scientific research due to its unique structure and potential applications in medicinal chemistry and materials science.
Source: The compound can be obtained from specialized chemical suppliers, such as Benchchem, which provides detailed information on its properties and synthesis methods.
Classification: This compound falls under the category of oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol typically involves several key steps:
The molecular structure of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol can be described as follows:
Property | Data |
---|---|
Molecular Formula | C13H20N2O2 |
Molecular Weight | 236.31 g/mol |
IUPAC Name | 1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol |
InChI | InChI=1S/C13H20N2O2/c1-9-10,16H,2-8H2,1H3 |
InChI Key | SROXPIGSQQJPLI-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(CC1)(CC2=NC(=NO2)C3CC3)O |
This structure reveals a complex arrangement that contributes to its chemical reactivity and biological activity.
The compound can undergo a variety of chemical reactions:
These reactions are influenced by the specific reagents used and the environmental conditions such as temperature and pH.
The mechanism of action for 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol involves its interaction with various molecular targets. Oxadiazole derivatives have been shown to interact with enzymes and receptors in biological systems, leading to significant biological effects such as antimicrobial and anticancer activities. The exact pathways through which this compound exerts its effects are an area of ongoing research.
The physical and chemical properties of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol include:
Property | Data |
---|---|
Appearance | Typically a solid or crystalline form |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions but sensitive to strong oxidizing agents |
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications.
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol has several notable applications:
Medicinal Chemistry: Due to its unique structural features, it is being investigated as a potential candidate for drug development, particularly in anti-infective therapies.
Materials Science: The oxadiazole ring enhances stability and electron acceptance properties, making it useful in developing advanced materials.
Biological Research: The compound is also explored for its biological activity, including potential antimicrobial and anticancer properties.
These applications highlight the significance of this compound in various scientific fields and its potential impact on future research endeavors.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7